molecular formula C8H6N4S B1280123 5-Azido-2-methyl-1,3-benzothiazole CAS No. 23085-29-2

5-Azido-2-methyl-1,3-benzothiazole

Cat. No.: B1280123
CAS No.: 23085-29-2
M. Wt: 190.23 g/mol
InChI Key: VBVFBHXLQPPCTI-UHFFFAOYSA-N
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Description

5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities. The azido group attached to the benzothiazole ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methyl-1,3-benzothiazole typically involves the introduction of an azido group to a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where 2-methyl-1,3-benzothiazole is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Safety measures are crucial due to the potentially explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

    Cycloaddition Conditions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products Formed

    Reduction: 2-Methyl-1,3-benzothiazol-5-amine.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Azido-2-methyl-1,3-benzothiazole serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for creating pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop novel materials with specific functionalities.

Biology

The biological activities of this compound have been extensively studied. It has shown promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL. Its mechanism of action involves disrupting bacterial membranes and inhibiting key metabolic enzymes .

Additionally, research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through modulation of gene expression related to cell cycle regulation .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli8
Mycobacterium tuberculosisNot specified

Medicine

In medicinal chemistry, this compound is explored for drug development due to its potential to form bioactive compounds. Its interactions with bacterial DNA gyrase and topoisomerase IV suggest that it could be developed into new antibacterial agents targeting resistant strains . Furthermore, studies have indicated that derivatives of this compound may enhance the efficacy of existing antibiotics by improving their uptake into bacterial cells .

Antimicrobial Efficacy

A study synthesized various benzothiazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics, highlighting the potential for developing new therapeutic agents from this compound .

Anticancer Mechanisms

Another investigation focused on the anticancer potential of benzothiazole derivatives. It revealed that compounds similar to this compound could significantly inhibit the growth of various cancer cell lines through apoptosis induction. Molecular docking studies supported these findings by demonstrating favorable interactions with target proteins involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: Lacks the azido group, making it less reactive in certain chemical transformations.

    5-Amino-2-methyl-1,3-benzothiazole: The amino group provides different reactivity compared to the azido group.

    5-Nitro-2-methyl-1,3-benzothiazole: The nitro group imparts different electronic properties and reactivity.

Uniqueness

5-Azido-2-methyl-1,3-benzothiazole is unique due to the presence of the azido group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Biological Activity

5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.

The primary biological targets of this compound include various bacterial cells, particularly Mycobacterium tuberculosis, with a notable interaction with the enzyme DprE1. The compound exhibits its antimicrobial activity through several mechanisms:

  • Membrane Perturbation : Disruption of bacterial cell membranes leading to cell lysis.
  • DNA Binding : Interference with DNA replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes such as α-amylase in various pathogens .

Antimicrobial Activity

This compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of benzothiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL . The compound's effectiveness was further highlighted in comparative studies with standard antibiotics.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli8
Mycobacterium tuberculosisNot specified

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell cycle regulation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various benzothiazole derivatives and tested their antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics .
  • Anticancer Mechanisms : Another investigation focused on the anticancer potential of benzothiazole derivatives, revealing that compounds similar to this compound could significantly inhibit the growth of various cancer cell lines through apoptosis induction. These findings were supported by molecular docking studies that revealed favorable interactions with target proteins involved in cancer progression .

Properties

IUPAC Name

5-azido-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVFBHXLQPPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498290
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23085-29-2
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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